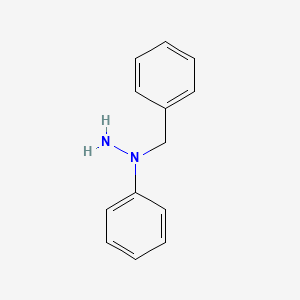

1-Benzyl-1-phenylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7145. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1-phenylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMOOVFBFVTTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210320 | |

| Record name | N-Benzyl-N-phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-31-3 | |

| Record name | 1-Phenyl-1-(phenylmethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylphenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-31-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-N-phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-N-phenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BENZYLPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9EG0RBA6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-1-phenylhydrazine Hydrochloride

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 1-benzyl-1-phenylhydrazine hydrochloride, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document offers not only procedural steps but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of this compound Hydrochloride

This compound hydrochloride (C₁₃H₁₅ClN₂, Molecular Weight: 234.73 g/mol ) is a substituted hydrazine derivative that serves as a crucial building block in organic synthesis.[1] Its structural features, possessing both a benzyl and a phenyl group attached to a hydrazine core, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. In the realm of medicinal chemistry, hydrazine derivatives are actively investigated for a wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1] The ability of the hydrazine moiety to interact with biological macromolecules, such as enzymes, positions this compound as a promising starting material for drug discovery and development programs.[1] Furthermore, its applications extend to agrochemical research, where it can be utilized in the synthesis of novel pesticides and herbicides.[1]

This guide will delineate a common and reliable method for the synthesis of this compound hydrochloride, followed by a thorough characterization using modern analytical techniques to confirm its identity, purity, and structural integrity.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is typically achieved through the nucleophilic substitution of a benzyl halide with phenylhydrazine, followed by protonation with hydrochloric acid to yield the stable hydrochloride salt. The overall reaction is depicted below:

Caption: Overall reaction scheme for the synthesis of this compound hydrochloride.

Reaction Mechanism: A Tale of Nucleophilic Substitution

The core of this synthesis is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. Phenylhydrazine, with its lone pair of electrons on the terminal nitrogen atom, acts as the nucleophile. It attacks the electrophilic benzylic carbon of benzyl chloride. The benzyl group is an excellent substrate for Sₙ2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state. The reaction proceeds via a concerted mechanism where the nucleophile attacks and the leaving group (chloride ion) departs simultaneously. The use of a mild base, such as sodium bicarbonate, is crucial to neutralize the hydrohalic acid formed during the reaction, thus preventing the protonation of the phenylhydrazine and maintaining its nucleophilicity.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the laboratory-scale synthesis of this compound hydrochloride.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Phenylhydrazine | 108.14 | 50 | 5.41 g |

| Benzyl chloride | 126.58 | 50 | 6.33 g |

| Sodium bicarbonate | 84.01 | 60 | 5.04 g |

| Ethanol (95%) | - | - | 100 mL |

| Diethyl ether | - | - | As needed |

| Concentrated HCl (37%) | - | - | As needed |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (5.41 g, 50 mmol) and sodium bicarbonate (5.04 g, 60 mmol) in 100 mL of 95% ethanol.

-

Addition of Benzyl Chloride: While stirring the mixture at room temperature, add benzyl chloride (6.33 g, 50 mmol) dropwise over a period of 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (sodium chloride and excess sodium bicarbonate).

-

Solvent Removal: Evaporate the ethanol from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil or a semi-solid.

-

Extraction (Optional): For higher purity, the crude product can be dissolved in diethyl ether and washed with water to remove any remaining salts. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated.

-

Formation of the Hydrochloride Salt: Dissolve the crude this compound in a minimal amount of diethyl ether. While stirring, add concentrated hydrochloric acid dropwise until the precipitation of a white solid is complete.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[2]

-

Drying: Dry the purified this compound hydrochloride in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Characterization of this compound Hydrochloride

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are routinely employed.

Caption: A typical workflow for the analytical characterization of the synthesized compound.

Physical Properties

| Property | Observed Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 178-181 °C |

The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.

Spectroscopic Analysis

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

~10.5 (br s, 1H): This broad singlet corresponds to the proton on the nitrogen atom of the hydrochloride salt (-NH₂⁺-). Its broadness is due to quadrupole broadening and exchange with residual water.

-

~7.20-7.40 (m, 10H): This complex multiplet represents the aromatic protons of both the phenyl and benzyl groups.

-

~4.50 (s, 2H): This singlet is characteristic of the two benzylic protons (-CH₂-). The singlet nature indicates no adjacent protons to couple with.

-

~3.5 (br s, 2H): These are the protons of the -NH₂ group. The chemical shift and broadness can be variable due to hydrogen bonding and exchange.

-

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

~145.0: Quaternary carbon of the phenyl ring attached to the nitrogen.

-

~138.0: Quaternary carbon of the benzyl ring.

-

~129.0, ~128.5, ~127.0: Aromatic CH carbons of both rings.

-

~118.0, ~112.0: Aromatic CH carbons of the phenylhydrazine moiety.

-

~55.0: Benzylic carbon (-CH₂-).

-

The FTIR spectrum reveals the functional groups present in the molecule.

-

FTIR (KBr, cm⁻¹):

-

~3200-3000: N-H stretching vibrations of the hydrazinium group and C-H stretching of the aromatic rings.

-

~2900-2800: C-H stretching of the benzylic CH₂ group.

-

~1600, ~1490: C=C stretching vibrations within the aromatic rings.

-

~750, ~700: C-H out-of-plane bending vibrations, characteristic of monosubstituted benzene rings.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, this compound:

-

Expected Molecular Ion (M⁺): m/z = 198

-

Key Fragmentation Patterns:

-

m/z = 91 (Tropylium ion): A very common and stable fragment resulting from the cleavage of the benzyl group.

-

m/z = 107: Loss of the phenyl group.

-

m/z = 77: Phenyl cation.

-

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Phenylhydrazine: Highly toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

-

Benzyl chloride: Lachrymatory (causes tearing) and corrosive. It is also a suspected carcinogen. Handle with extreme care.

-

This compound hydrochloride: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound hydrochloride. By understanding the underlying chemical principles and adhering to the outlined experimental and analytical procedures, researchers can confidently prepare and validate this important chemical intermediate for its various applications in organic synthesis and medicinal chemistry. The self-validating nature of the combined characterization techniques ensures a high degree of confidence in the identity and purity of the final product.

References

-

Organic Syntheses Procedure. (URL: [Link])

-

What is the product of the reaction between benzyl and phenylhydrazine? - Quora. (URL: [Link])

-

Preparation of phenylhydrazine - PrepChem.com. (URL: [Link])

-

Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones - ResearchGate. (URL: [Link])

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC - NIH. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1-phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1-phenylhydrazine is a disubstituted hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. As a versatile chemical intermediate, its hydrazine functional group allows for the construction of complex nitrogen-containing heterocycles, which are scaffolds for novel therapeutic agents.[1] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of this compound and its hydrochloride salt, offering field-proven insights and detailed experimental protocols for its analysis.

Chemical Identity and Structure

This compound is comprised of a hydrazine core substituted with a benzyl group and a phenyl group on the same nitrogen atom. This substitution pattern significantly influences its reactivity and physical properties. The presence of two bulky aromatic groups introduces steric hindrance around the hydrazine moiety, which can be exploited to control regioselectivity in certain chemical reactions.[2]

The chemical structure of this compound can be visualized as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below. It is important to distinguish between the free base and its salt, as their properties, particularly melting point and solubility, differ significantly.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 614-31-3[3][4][5] | 5705-15-7[1][6] |

| Molecular Formula | C₁₃H₁₄N₂[3][4][5] | C₁₃H₁₅ClN₂[1][6] |

| Molecular Weight | 198.27 g/mol [3][4] | 234.72 g/mol [1][6] |

| Appearance | Light yellow to brown clear liquid or off-white crystalline solid | White to almost white powder or crystal[1] |

| Melting Point | 58-60 °C (for solid form) | 174.0 to 178.0 °C[1] |

| Boiling Point | 218 °C at 38 mmHg | Not available |

| Solubility | Soluble in organic solvents | Soluble in polar solvents[1] |

| pKa (Predicted) | 5.21 ± 0.10[7] | Not applicable |

Spectral Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound hydrochloride in DMSO-d₆, a characteristic peak for the benzylic protons (CH₂) is observed around δ 4.49 ppm. The aromatic protons appear in the region of δ 6.93–7.26 ppm.[1]

¹³C NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. The spectrum of this compound hydrochloride will show distinct signals for the benzylic carbon and the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for N-H stretching, C-H stretching of the aromatic rings and the methylene group, and C=C stretching of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways for N,N'-disubstituted hydrazines involve cleavage of the N-N bond and fragmentation of the substituent groups.

UV-Visible Spectroscopy

Phenylhydrazine and its derivatives exhibit characteristic UV-visible absorption spectra. Phenylhydrazine itself has absorption maxima at approximately 241 nm and 283 nm in alcohol.[8] The UV-Vis spectrum of this compound is expected to be similar, with potential shifts in the absorption maxima due to the benzyl substituent.

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of a solid sample of this compound or its hydrochloride salt as an indicator of purity.

Methodology:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Caption: Workflow for melting point determination.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology (for a liquid sample):

-

Ensure the KBr salt plates of the FT-IR spectrometer are clean and dry.

-

Place a small drop of the liquid this compound onto one KBr plate.

-

Carefully place the second KBr plate on top to create a thin film of the sample.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the IR spectrum according to the instrument's operating procedure.

-

Clean the KBr plates thoroughly with an appropriate solvent (e.g., dry acetone or isopropanol) after the measurement.

Caption: Workflow for FT-IR analysis of a liquid sample.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of a this compound sample.

Methodology (General):

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which for hydrazine derivatives often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Standard Solution Preparation: Accurately weigh a known amount of a this compound reference standard and dissolve it in a suitable solvent to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Solution Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the same solvent as the standard to a similar concentration.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard solution.

Reactivity and Stability

This compound, like other hydrazines, is a reducing agent and can undergo oxidation to form the corresponding azo compound. It can also be reduced to form the corresponding amines. The hydrazine moiety can participate in nucleophilic substitution reactions.[1]

The stability of hydrazine derivatives can be influenced by factors such as pH, temperature, and exposure to light and air. Phenylhydrazine solutions may decompose when exposed to light and air. It is recommended to store this compound in a cool, dark place, and for the hydrochloride salt, to keep it tightly closed as it can be hygroscopic and air-sensitive.

Biological Activity and Toxicological Insights

Hydrazine derivatives are known for their wide range of biological activities. This compound hydrochloride has garnered attention for its potential applications in medicinal chemistry, particularly in enzyme inhibition and cancer research.[1] Its mechanism of action is thought to involve the interaction of the hydrazine moiety with biological molecules, potentially forming covalent bonds with carbonyl groups in proteins and enzymes.[1]

Phenylhydrazine and its derivatives are known to have toxicological effects. Phenylhydrazine can induce hemolytic anemia.[2] Therefore, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound and its derivatives.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. A thorough understanding of its structure, physical characteristics, spectral data, reactivity, and biological context is crucial for its successful application in research and development. The experimental protocols provided herein offer a practical framework for the analysis and characterization of this important chemical entity. As with any chemical compound, adherence to safety protocols is essential when handling this compound.

References

-

PubChem. (n.d.). 1-Benzylphenylhydrazine. Retrieved from [Link]

-

NIST. (n.d.). This compound hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Phenylhydrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Ultraviolet‐visible absorption spectrogram of phenylhydrazine and saccharides derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. Retrieved from [Link]

Sources

- 1. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 1-Benzylphenylhydrazine | C13H14N2 | CID 69192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 614-31-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1-ベンジル-1-フェニルヒドラジン ヒドロクロリド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-1-phenylhydrazine: Synthesis, Reactivity, and Applications

Introduction

1-Benzyl-1-phenylhydrazine is a disubstituted hydrazine derivative that serves as a valuable and versatile intermediate in modern organic and medicinal chemistry. Its unique structural architecture, featuring both a benzyl and a phenyl group attached to the same nitrogen atom of the hydrazine moiety, imparts a distinct reactivity profile that is leveraged in the synthesis of a variety of heterocyclic compounds. This guide provides an in-depth exploration of this compound, covering its chemical identity, synthesis, molecular structure, reactivity, and key applications, with a particular focus on its role in the renowned Fischer indole synthesis and its emerging potential in drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important chemical entity.

Chemical Identity and Molecular Structure

A clear understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | N-Benzyl-N-phenylhydrazine | [1] |

| CAS Number | 614-31-3 | [1] |

| Molecular Formula | C₁₃H₁₄N₂ | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

The hydrochloride salt of this compound, this compound hydrochloride, is also commercially available and frequently used in synthesis.

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | [3] |

| CAS Number | 5705-15-7 | [3] |

| Molecular Formula | C₁₃H₁₅ClN₂ | [3] |

| Molecular Weight | 234.73 g/mol | [3] |

| Appearance | White to almost white powder or crystal | [3] |

Molecular Structure Visualized

The structure of this compound consists of a central hydrazine core asymmetrically substituted with a phenyl group and a benzyl group on one of the nitrogen atoms.

Caption: 2D structure of this compound.

Synthesis of this compound

The most common and direct route to this compound is through the N-alkylation of phenylhydrazine with a suitable benzylating agent, such as benzyl bromide or benzyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the phenylhydrazine, thereby increasing its nucleophilicity.

Reaction Causality and Mechanistic Insight

The choice of base is critical for the success of this synthesis. A strong base is required to deprotonate the N-H of phenylhydrazine, generating the corresponding anion which then acts as the nucleophile. Sodium hydride (NaH) or sodium amide (NaNH₂) are effective for this purpose. The reaction proceeds via an Sₙ2 mechanism, where the phenylhydrazine anion attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion.

Caption: General mechanism for the synthesis of this compound.

Detailed Experimental Protocol: N-Benzylation of Phenylhydrazine

This protocol is adapted from established procedures for N-alkylation of hydrazines and imidazoles.[4]

Materials:

-

Phenylhydrazine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere reactions.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of phenylhydrazine (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.

-

Anion Formation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30 minutes. The evolution of hydrogen gas should be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride solution. Partition the mixture between water and ethyl acetate.

-

Extraction and Drying: Separate the organic layer, and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude this compound. The product can be further purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient).

Chemical Reactivity and Applications

The reactivity of this compound is primarily centered around the hydrazine moiety. It can undergo oxidation to form the corresponding azo compounds and reduction to yield amines.[3] However, its most significant application lies in its use as a precursor for the synthesis of nitrogen-containing heterocycles, most notably indoles via the Fischer indole synthesis.

The Fischer Indole Synthesis: A Cornerstone Application

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system, a privileged scaffold in medicinal chemistry.[5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[6]

Sources

- 1. 1-Benzylphenylhydrazine | C13H14N2 | CID 69192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 1-Benzyl-1-phenylhydrazine

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-1-phenylhydrazine, a versatile hydrazine derivative with significant applications in organic synthesis and medicinal chemistry. The document details its nomenclature, physicochemical properties, synthesis, and characterization. Furthermore, it explores its utility as a chemical intermediate, with a particular focus on its role in the Fischer indole synthesis. The guide also delves into the emerging potential of phenylhydrazine derivatives as anticancer agents, postulating a mechanism of action involving the PI3K/Akt signaling pathway. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemistry and potential therapeutic applications of this compound.

Nomenclature and Chemical Identity

The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as This compound .[1] It is also frequently handled in its more stable hydrochloride salt form, which is named This compound hydrochloride .[2]

A variety of synonyms and identifiers are used in chemical literature and databases for this compound and its hydrochloride salt, which are essential to recognize for comprehensive literature searches.

Table 1: Synonyms and Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound | This compound Hydrochloride |

| IUPAC Name | This compound | This compound;hydrochloride |

| CAS Number | 614-31-3 | 5705-15-7[2] |

| Molecular Formula | C₁₃H₁₄N₂[1] | C₁₃H₁₅ClN₂[2] |

| Synonyms | N-Benzyl-N-phenylhydrazine, 1-Benzylphenylhydrazine, Hydrazine, 1-phenyl-1-(phenylmethyl)- | N-benzyl-N-phenylhydrazinium(1+) chloride[3], N-BENZYL-N-PHENYLHYDRAZINE HCL |

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties

| Property | This compound | This compound Hydrochloride |

| Molecular Weight | 198.26 g/mol [1] | 234.72 g/mol [2] |

| Appearance | Light yellow to brown clear liquid | White to almost white powder or crystal[2] |

| Melting Point | Not available | 178-181°C |

| Boiling Point | 125-130°C at 1.5 Torr | Not applicable |

| Solubility | Soluble in organic solvents | Soluble in polar solvents |

| InChI Key | SQMOOVFBFVTTGF-UHFFFAOYSA-N[1] | JTYLHYOCBGPMNO-UHFFFAOYSA-N[3] |

Synthesis and Characterization

The most common and efficient synthesis of this compound involves the N-alkylation of phenylhydrazine with a benzyl halide, such as benzyl chloride or benzyl bromide, under basic conditions.[2] The free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a representative procedure for the synthesis of this compound hydrochloride.

Materials:

-

Phenylhydrazine

-

Benzyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) in a saturated aqueous solution of sodium bicarbonate.

-

Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude this compound free base as an oil.

-

Salt Formation: Dissolve the crude oil in a minimal amount of diethyl ether and cool in an ice bath. Add concentrated hydrochloric acid dropwise with stirring until no further precipitation is observed.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield this compound hydrochloride.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from ethanol/ether.

Caption: Synthetic workflow for this compound hydrochloride.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and benzyl groups, as well as a singlet for the benzylic methylene protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the benzylic carbon.[4]

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H and C-H stretching vibrations, as well as aromatic C=C bending.[3]

-

Melting Point: The melting point of the hydrochloride salt is a key indicator of its purity.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its hydrazine moiety.

Fischer Indole Synthesis

A prominent application of this compound is in the Fischer indole synthesis, a classic method for preparing indole derivatives. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone. The use of this compound in this synthesis allows for the introduction of a benzyl group at the N1 position of the resulting indole ring.

Caption: Mechanism of the Fischer Indole Synthesis with this compound.

Potential Applications in Drug Development

Hydrazine and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[5][6][7][8][9] Several studies have explored the potential of novel hydrazide-hydrazone derivatives as cytotoxic agents.[5][6][7][8]

Postulated Anticancer Mechanism of Action

While the specific anticancer mechanism of this compound has not been extensively studied, the activity of related phenylhydrazine derivatives suggests a potential role as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. One such critical pathway is the PI3K/Akt pathway, which is frequently hyperactivated in various cancers.[10][11][12][13]

The proposed mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of Akt. This disruption of the PI3K/Akt signaling cascade can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is classified as a skin and eye irritant.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical entity with established applications in organic synthesis and promising potential in the field of drug discovery. Its role as a precursor in the Fischer indole synthesis is well-documented, providing access to a wide range of N-benzylated indole derivatives. Furthermore, the growing body of research on the anticancer activities of hydrazine derivatives points towards a promising future for compounds like this compound as potential therapeutic agents. Further investigation into its specific mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

-

Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. PubMed.[Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PubMed.[Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PubMed Central.[Link]

-

Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Bentham Science.[Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.[Link]

-

PHENYLHYDRAZINE. Organic Syntheses.[Link]

-

Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. PubMed Central.[Link]

-

α-METHYL-α-PHENYLHYDRAZINE. Organic Syntheses.[Link]

-

Potential antitumor mechanisms of phenothiazine drugs. PubMed.[Link]

-

Supporting Information for. The Royal Society of Chemistry.[Link]

-

Phloretin-nanospanlastics for targeting the Akt/PI3K signaling pathways in dimethylhydrazine-induced colon cancer in mice. PubMed.[Link]

-

Copies of 1H, 13C, 19F NMR spectra. Universitat d'Alacant.[Link]

-

Potential antitumor agents. 51. Synthesis and antitumor activity of substituted phenazine-1-carboxamides. Scilit.[Link]

-

Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. PubMed.[Link]

-

Phenylhydrazine – Knowledge and References. Taylor & Francis.[Link]

-

This compound hydrochloride. NIST WebBook.[Link]

-

Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[5][6][8]triazin-7-ones and Stable Free Radical Precursors. PubMed Central.[Link]

-

Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][5][6][8]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. PubMed.[Link]

-

FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... ResearchGate.[Link]

-

Preparation of phenylhydrazine. PrepChem.com.[Link]

- Process for the preparation of 1-alkyl-1-phenyl hydrazines.

- Process for the preparation of phenylhydrazines.

-

Development of PI3K inhibitors: advances in clinical trials and new strategies (Review). PubMed.[Link]

-

Phenylhydrazine derivatives. | Download Scientific Diagram. ResearchGate.[Link]

-

Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. PubMed.[Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]

- 3. This compound hydrochloride [webbook.nist.gov]

- 4. This compound HYDROCHLORIDE(5705-15-7) 13C NMR spectrum [chemicalbook.com]

- 5. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes | Bentham Science [eurekaselect.com]

- 9. mdpi.com [mdpi.com]

- 10. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phloretin-nanospanlastics for targeting the Akt/PI3K signaling pathways in dimethylhydrazine-induced colon cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrazine Revolution: A Technical Guide to the Discovery and Legacy of Phenylhydrazine Derivatives

Introduction: A Serendipitous Discovery that Redefined Organic Chemistry

In the landscape of 19th-century organic chemistry, a period of fervent discovery and structural elucidation, few compounds have had as immediate and profound an impact as phenylhydrazine. Its discovery was not the result of a targeted search but a serendipitous event that armed chemists with a powerful new tool. This guide delves into the historical context of the discovery of phenylhydrazine and its derivatives, tracing their evolution from laboratory curiosities to indispensable reagents in the synthesis of dyes, pharmaceuticals, and foundational tools for understanding the very structure of life's building blocks. We will explore the key scientific minds that unlocked the potential of these compounds, the seminal reactions they developed, and the critical safety lessons learned along the way. This is not merely a historical account, but a technical exploration for the modern researcher, providing context to the chemical logic that drove these early discoveries and continues to influence contemporary synthetic strategies.

Part 1: The Genesis of a Reagent - Emil Fischer and the Birth of Phenylhydrazine

The story of phenylhydrazine begins in 1875 with the German chemist Hermann Emil Fischer. While working in the laboratory of Adolf von Baeyer at the University of Strasbourg, Fischer prepared phenylhydrazine by the reduction of a phenyl diazonium salt with sulfite salts.[1][2] This was the first hydrazine derivative to be characterized.[1] Initially, it was a pale yellow, oily liquid that crystallized on cooling, but its true power lay in its reactivity, a property Fischer would masterfully exploit.

The First Synthesis: A Foundational Protocol

The original method employed by Fischer, and later refined for industrial production, involved a two-step process starting from aniline. This foundational synthesis remains a cornerstone of aromatic chemistry.

Experimental Protocol: Synthesis of Phenylhydrazine from Aniline

-

Step 1: Diazotization of Aniline. Aniline is treated with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C) to form a benzenediazonium salt solution. The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.

-

Step 2: Reduction of the Diazonium Salt. The cold diazonium salt solution is then slowly added to a solution of a reducing agent. Fischer's original method utilized sodium sulfite.[1] This reduction cleaves the nitrogen-nitrogen triple bond of the diazonium group and, after a workup involving neutralization, yields phenylhydrazine.[3]

Causality in Experimental Design: The choice of a diazonium salt intermediate is a classic example of leveraging the unique reactivity of aromatic amines. The diazotization reaction provides a versatile handle on the aromatic ring, allowing for subsequent nucleophilic substitution or, in this case, reduction to the hydrazine. The use of sulfite as a reducing agent was a pragmatic choice based on the available reagents of the time.

Part 2: Unraveling Complexity - Phenylhydrazine in the Elucidation of Sugar Structures

The immediate and perhaps most celebrated application of Fischer's new reagent was in the complex world of carbohydrate chemistry. Before Fischer's work, sugars were notoriously difficult to characterize, often existing as non-crystalline syrups. Phenylhydrazine provided the key to unlocking their structures.

The Osazone Test: Crystallizing the Identity of Sugars

Fischer discovered that phenylhydrazine reacts with aldoses and ketoses, which possess a free carbonyl group, to form crystalline derivatives called phenylhydrazones. With an excess of phenylhydrazine, the reaction proceeds further to form deeply colored, crystalline compounds known as osazones.[4] This reaction involves both the carbonyl carbon and the adjacent carbon atom, meaning that epimeric sugars, like glucose and mannose, which differ only at the C-2 position, form the same osazone.[5] This was a critical piece of evidence in determining the stereochemistry of sugars.

Experimental Protocol: The Osazone Test for Reducing Sugars

-

Materials:

-

Sugar solution (e.g., glucose, fructose)

-

Phenylhydrazine hydrochloride

-

Sodium acetate (acts as a buffer)

-

Glacial acetic acid

-

Test tubes and a boiling water bath

-

Microscope and glass slides

-

-

Procedure:

-

Prepare an "osazone mixture" by mixing one part phenylhydrazine hydrochloride with two parts sodium acetate by weight.

-

In a test tube, dissolve a small amount of the sugar in water.

-

Add approximately 0.3 g of the osazone mixture and a few drops of glacial acetic acid.

-

Place the test tube in a boiling water bath.

-

Observe the formation of a yellow precipitate. The time of formation can be indicative of the specific sugar.

-

Once crystals have formed, cool the tube, and transfer a small amount of the precipitate to a microscope slide for observation. Different sugars produce osazone crystals with characteristic shapes (e.g., needle-shaped for glucosazone, sunflower-shaped for maltosazone).

-

Mechanism of Osazone Formation: The reaction is a multi-step process. Initially, one molecule of phenylhydrazine reacts with the carbonyl group of the sugar to form a phenylhydrazone. Subsequently, two more molecules of phenylhydrazine are involved. One oxidizes the adjacent hydroxyl group to a carbonyl, and the third reacts with this newly formed carbonyl to yield the osazone.

Diagram: Generalized Mechanism of Osazone Formation

Caption: Generalized workflow for the formation of an osazone from a reducing sugar and phenylhydrazine.

Part 3: Building Heterocycles - The Fischer Indole and Knorr Pyrazole Syntheses

Beyond its role in analytical chemistry, phenylhydrazine proved to be a powerful building block in synthetic organic chemistry, enabling the construction of important heterocyclic scaffolds that are prevalent in natural products and pharmaceuticals.

The Fischer Indole Synthesis: A Gateway to a Privileged Scaffold

In 1883, Emil Fischer developed a method to synthesize indoles by treating phenylhydrazones of aldehydes or ketones with an acid catalyst.[6] This reaction, now known as the Fischer indole synthesis, remains one of the most important methods for preparing this key heterocyclic system.[7] The reaction proceeds through a remarkable series of rearrangements.

Experimental Protocol: A General Procedure for the Fischer Indole Synthesis

-

Step 1: Formation of the Phenylhydrazone. An equimolar mixture of a substituted phenylhydrazine and an aldehyde or ketone is typically heated in a solvent like ethanol or acetic acid to form the corresponding phenylhydrazone. In many cases, this intermediate is not isolated.

-

Step 2: Acid-Catalyzed Cyclization. A Brønsted or Lewis acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, or polyphosphoric acid) is added to the phenylhydrazone.[6] The mixture is heated, often under reflux, to induce a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[7]

Causality in Experimental Design: The choice of an acid catalyst is critical for protonating the phenylhydrazone, which facilitates its tautomerization to the reactive enamine intermediate. The subsequent[1][1]-sigmatropic rearrangement is a thermally allowed process that forms the key carbon-carbon bond of the indole ring. The elimination of ammonia is the thermodynamic driving force, leading to the formation of the stable aromatic system.

Diagram: Key Steps of the Fischer Indole Synthesis

Caption: The mechanistic cascade of the Fischer indole synthesis, from phenylhydrazone to the final indole product.

The Knorr Pyrazole Synthesis: A New Class of Pharmaceuticals

Contemporaneously with Fischer's work, another German chemist, Ludwig Knorr, was exploring the reactivity of phenylhydrazine. In 1883, he discovered that the condensation of phenylhydrazine with ethyl acetoacetate led to the formation of a five-membered heterocyclic compound, a pyrazolone.[1][8] This discovery was of immense practical importance, as the methylated derivative of this pyrazolone, which Knorr named Antipyrine, was found to have potent analgesic and antipyretic properties.[9] It became one of the first commercially successful synthetic drugs.[10]

Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

-

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Reaction vessel suitable for heating

-

-

Procedure:

-

Combine phenylhydrazine and ethyl acetoacetate in a reaction vessel. An initial condensation occurs at room temperature.

-

Heat the mixture, typically on a water bath. This promotes an intramolecular cyclization with the elimination of ethanol.

-

Upon cooling, the product solidifies and can be purified by recrystallization.

-

Causality in Experimental Design: The Knorr synthesis relies on the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the two carbonyl groups in the β-ketoester. The initial reaction is a condensation to form a hydrazone, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to the stable five-membered pyrazolone ring.

Part 4: The Colorful World of Pyrazolone Dyes

The pyrazolone ring system synthesized by Knorr also became a foundational component in the burgeoning synthetic dye industry. Pyrazolone derivatives, when coupled with diazonium salts, form a class of brightly colored azo dyes.[1]

One of the most enduring examples is Tartrazine (also known as FD&C Yellow No. 5). Discovered in 1884, its synthesis involves the coupling of a diazotized sulfanilic acid with a pyrazolone derivative.[11][12] The resulting molecule possesses an extended conjugated system, which is responsible for its intense yellow color. The presence of sulfonic acid groups confers water solubility, making it suitable for use as a food and textile dye.[13]

Sources

- 1. Pyrazolone - Wikipedia [en.wikipedia.org]

- 2. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 3. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 5. Osazone Formation – Definition, Formation, Tests of Osazone, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. nbinno.com [nbinno.com]

- 10. toxedfoundation.org [toxedfoundation.org]

- 11. Tartrazine - Wikipedia [en.wikipedia.org]

- 12. journal-editor.org [journal-editor.org]

- 13. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]

An In-Depth Technical Guide to 1-Benzyl-1-phenylhydrazine: Theoretical and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 1-Benzyl-1-phenylhydrazine, a versatile hydrazine derivative. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a synthesized overview of its core chemical principles, validated experimental protocols, and significant applications. We will explore the compound from its theoretical foundations to its practical, experimentally-determined characteristics, providing the causal insights necessary for its effective use in research and development.

Introduction: A Versatile Synthetic Intermediate

This compound (CAS No: 614-31-3) is a disubstituted hydrazine featuring both a benzyl and a phenyl group attached to the same nitrogen atom.[1][2] This unique substitution pattern imparts specific steric and electronic properties that make it a valuable intermediate in diverse fields. Its reactive hydrazine functional group is a cornerstone for constructing complex nitrogen-containing molecules, particularly heterocycles, which are prevalent in pharmacologically active compounds.[3]

This compound has garnered significant attention for its utility in medicinal chemistry as a precursor for potential enzyme inhibitors and anticancer, anti-inflammatory, and antimicrobial therapies.[3] Furthermore, its applications extend to agrochemical development and fundamental chemical research aimed at discovering novel synthetic methodologies.[3][4] This guide will serve as a technical resource, detailing the compound's properties, synthesis, and reactivity to support its application in advanced research.

Theoretical Profile and Molecular Structure

The theoretical properties of a molecule provide a predictive foundation for its behavior. The presence of two bulky aromatic groups on the nitrogen atom sterically hinders simple nucleophilic attacks compared to less substituted hydrazines, influencing its reactivity in condensation reactions.[3]

Core Molecular Data

A summary of the key computed and identifying properties for this compound is presented below. The hydrochloride salt is also frequently used and its data is included for comparison where relevant.

| Property | This compound (Free Base) | This compound HCl (Salt) | Reference(s) |

| Molecular Formula | C₁₃H₁₄N₂ | C₁₃H₁₅ClN₂ | [1][2] |

| Molecular Weight | 198.26 g/mol | 234.72 g/mol | [1] |

| IUPAC Name | This compound | 1-benzyl-1-phenylhydrazin-1-ium chloride | [1] |

| CAS Number | 614-31-3 | 5705-15-7 | [1] |

| InChIKey | SQMOOVFBFVTTGF-UHFFFAOYSA-N | JTYLHYOCBGPMNO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=C2)N | C1=CC=C(C=C1)CN(C2=CC=CC=C2)N.Cl | [1] |

Molecular Structure

The structure consists of a central N-N bond, with one nitrogen atom bonded to a phenyl ring and a benzylic methylene bridge, and the other nitrogen bearing two hydrogen atoms.

Caption: Chemical structure of this compound.

Experimental Data and Protocols

This section details the experimentally verified properties and methodologies associated with this compound, providing a basis for reproducible laboratory work.

Synthesis Protocol

A common and reliable method for synthesizing this compound involves the N-alkylation of phenylhydrazine with a benzyl halide. The hydrochloride salt is often prepared for improved stability and handling.

Sources

An In-Depth Guide to the Safe Handling of 1-Benzyl-1-phenylhydrazine for Research Professionals

This document provides a comprehensive technical guide on the health and safety protocols for handling 1-Benzyl-1-phenylhydrazine (and its hydrochloride salt). It is intended for researchers, scientists, and drug development professionals who may utilize this compound in their work. The guidance herein is synthesized from established safety data for the compound and its structural class (hydrazines) to ensure a robust and cautious approach.

Section 1: Compound Identification and Physicochemical Properties

This compound is an organic compound belonging to the hydrazine family.[1] Its reactivity is largely defined by the hydrazine functional group, making it a valuable intermediate in organic synthesis, particularly for nitrogen-containing heterocycles.[2] However, this same reactivity necessitates stringent safety protocols. The compound is typically available as a free base (a liquid) or as a more stable hydrochloride salt (a solid).[1][3]

| Property | This compound (Free Base) | This compound HCl (Salt) |

| Synonyms | N-Benzyl-N-phenylhydrazine | Hydrazine, 1-phenyl-1-(phenylmethyl)-, monohydrochloride |

| CAS Number | 614-31-3[1][4] | 5705-15-7[3] |

| Molecular Formula | C₁₃H₁₄N₂[1][4] | C₁₃H₁₅ClN₂[5] |

| Molecular Weight | 198.27 g/mol [1] | 234.72 g/mol [2] |

| Physical State | Light yellow to brown clear liquid[1] | Solid[3] |

| Boiling Point | 218 °C @ 38 mmHg[1] | Not Applicable |

| Key Sensitivities | Air and light sensitive[1][6] | Hygroscopic, Air sensitive[3] |

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1][3][4] However, as a substituted hydrazine, its toxicological profile must be considered in the context of its parent compounds, hydrazine and phenylhydrazine, which are significantly more hazardous. Phenylhydrazine is a potential occupational carcinogen that can cause hemolytic anemia, kidney damage, and skin sensitization.[7][8] The hydrazine moiety is known to interact with biological molecules, leading to potential enzyme inhibition.[2] Therefore, a conservative approach that assumes higher toxicity is warranted.

GHS Hazard Statements:

-

May cause respiratory irritation. [3]

Routes of Exposure:

-

Inhalation: Vapors or dusts can irritate the respiratory tract.[3][9]

-

Skin Contact/Absorption: Causes irritation and may be absorbed through the skin.[3][9] Prolonged contact with hydrazines can lead to skin sensitization.[8]

-

Ingestion: Toxic if swallowed.[9]

Section 3: The Hierarchy of Controls: A Mandated Safety Framework

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is mandatory. This framework prioritizes the most effective control measures.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

3.1. Elimination/Substitution Before use, a thorough risk assessment should determine if a less hazardous chemical can be substituted without compromising research objectives.

3.2. Engineering Controls These are the primary physical barriers used to isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, MUST be conducted within a properly functioning chemical fume hood.[10][11] This is critical for preventing inhalation exposure.

-

Glove Box: For procedures requiring an inert atmosphere or enhanced containment, a glove box should be used.[9]

3.3. Administrative Controls These are the work practices and procedures that reduce or prevent exposure.

-

Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this compound must be written and approved.

-

Training: All personnel must be trained on the specific hazards and safe handling procedures outlined in the SOP and Safety Data Sheet (SDS) before working with the compound.[10][11]

-

Designated Area: Clearly mark the area where the compound is being handled.

-

Work Practices: Never work alone when handling hydrazines.[11] Perform work during normal business hours when support is available.[11]

3.4. Personal Protective Equipment (PPE) PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Hand Protection: Wear nitrile or neoprene gloves.[9][10] Double-gloving is recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[10]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[10][11] A face shield should be worn over goggles when there is a significant risk of splashing.[9]

-

Skin and Body Protection: A laboratory coat, long pants, and fully enclosed, chemical-resistant footwear are required.[11]

Section 4: Standard Operating Protocols

4.1. Safe Storage and Segregation

-

Store in a cool, dry, dark, and well-ventilated area.[11]

-

Keep containers tightly closed and store under an inert gas like nitrogen or argon, as the compound is air-sensitive.[12][13]

-

Segregate from incompatible materials, especially strong oxidizing agents and acids.[9][13]

-

Store in a secondary container to contain any potential leaks.[9]

4.2. Step-by-Step Handling Protocol

-

Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the fume hood is on and functioning correctly.

-

Retrieval: Retrieve the container from its designated storage location.

-

Transfer: Place the container in the fume hood. If weighing a solid, tare a suitable container and carefully transfer the required amount using a spatula. If transferring a liquid, use a calibrated pipette or syringe.

-

Reaction Setup: Add the compound to the reaction vessel within the fume hood.

-

Cleanup: Decontaminate any surfaces and equipment used. Tightly seal the primary container.

-

Return to Storage: Return the chemical to its proper storage location.

-

Doffing PPE: Remove gloves using the proper technique to avoid skin contact, followed by goggles and lab coat.

-

Hygiene: Wash hands thoroughly with soap and water.[10]

Section 5: Emergency Response Protocols

An approved eyewash station and safety shower must be immediately accessible in the work area.[9][11]

Caption: Workflow for responding to a spill or personnel exposure event.

5.1. Spill Management

-

Small Spills (manageable by lab personnel):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[13]

-

Using non-sparking tools, carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[14]

-

Ventilate and decontaminate the spill area.[13]

-

-

Large Spills:

5.2. Personnel Exposure and First Aid

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[3] Seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.[3]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3] Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[8] Clean the mouth with water and drink plenty of water afterward.[3] Seek immediate medical attention.[3]

Section 6: Waste Management and Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, is classified as hazardous waste.[3]

-

Collect all waste in sturdy, sealed, and clearly labeled containers.[11]

-

Do not mix with other waste streams.

-

Dispose of waste in accordance with all local, state, and federal regulations through your institution's EHS department.[3][11]

References

-

Hydrazine Standard Operating Procedure Template . Environmental Health & Safety, University of New Mexico. [Link]

-

Hydrazine - Risk Management and Safety . University of California, Riverside. [Link]

-

Best Practices: Emergency Medical Management to Hydrazine Exposure . CORE Scholar. [Link]

-

Standard Operating Procedure For: Hydrazines . The Brückner Research Group, University of Connecticut. [Link]

-

Safety and Handling of Hydrazine . Defense Technical Information Center (DTIC). [Link]

-

1-Benzylphenylhydrazine | C13H14N2 | CID 69192 . PubChem, National Institutes of Health. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Phenylhydrazine . Centers for Disease Control and Prevention. [Link]

-

Common Name: PHENYLHYDRAZINE HAZARD SUMMARY . New Jersey Department of Health. [Link]

-

PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY . New Jersey Department of Health. [Link]

-

PHENYLHYDRAZINE | Occupational Safety and Health Administration . OSHA. [Link]

-

ICSC 0938 - PHENYLHYDRAZINE . International Labour Organization. [Link]

-

This compound hydrochloride . NIST WebBook. [Link]

Sources

- 1. This compound | 614-31-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound Hydrochloride|CAS 5705-15-7 [benchchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 1-Benzylphenylhydrazine | C13H14N2 | CID 69192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride [webbook.nist.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenylhydrazine [cdc.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 10. ehs.unm.edu [ehs.unm.edu]

- 11. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. nj.gov [nj.gov]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of 1-Benzyl-1-phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1-phenylhydrazine hydrochloride is a hydrazine derivative with documented biological activity and potential applications in medicinal chemistry and agrochemical development.[1] This technical guide provides a comprehensive overview of its mechanism of action, synthesizing current knowledge for researchers and drug development professionals. The core mechanism is rooted in the reactivity of its hydrazine moiety, leading to the formation of covalent bonds and the generation of reactive intermediates. This guide will delve into its metabolic activation, potential molecular targets, and the experimental protocols necessary to investigate its biological effects. An unsubstantiated claim regarding its activity as a selective androgen receptor modulator (SARM) will also be critically examined.

Introduction to this compound Hydrochloride

This compound hydrochloride (CAS 5705-15-7) is an organic compound with the molecular formula C₁₃H₁₅ClN₂.[1] Structurally, it features a hydrazine group substituted with both a benzyl and a phenyl group. This compound serves as a versatile chemical building block in organic synthesis, particularly in the creation of nitrogen-containing heterocyclic structures.[1] Beyond its synthetic utility, the biological activity of this compound hydrochloride has garnered interest, primarily due to the inherent reactivity of the hydrazine functional group.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 5705-15-7 |

| Molecular Formula | C₁₃H₁₅ClN₂ |

| Molecular Weight | 234.72 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 178-181°C |

Source: ,

Core Mechanism of Action: The Reactive Hydrazine Moiety

The principal mechanism of action for this compound hydrochloride, and hydrazine derivatives in general, stems from the nucleophilic nature of the hydrazine group. This functional group can readily react with electrophilic molecules within a biological system, most notably the carbonyl groups present in proteins and enzymes.[1] This interaction leads to the formation of a stable covalent bond, resulting in a hydrazone. The formation of this adduct can significantly alter the three-dimensional structure of the protein, leading to the inhibition of its biological function.[1]

This property makes this compound hydrochloride a tool for studying enzyme mechanisms and a lead compound for the development of enzyme inhibitors.[1]

Metabolic Activation: The Path to Reactive Intermediates

A critical aspect of the mechanism of action of many hydrazine derivatives, including this compound hydrochloride, is their metabolic activation into highly reactive intermediates. This bioactivation is often a prerequisite for both their therapeutic and toxic effects.

The metabolism of hydrazines is complex and can be catalyzed by various enzyme systems, including cytochrome P450 (CYP) monooxygenases and peroxidases.[2] The metabolic process for N-substituted hydrazines can proceed through several pathways, leading to the formation of reactive species such as diazenes, diazonium ions, and free radicals.[3] These intermediates are highly electrophilic and can indiscriminately react with cellular macromolecules, including proteins and DNA.

The proposed metabolic activation pathway for a generic N-substituted hydrazine is depicted below. This process is thought to contribute significantly to the observed biological effects of these compounds.

Caption: Proposed metabolic activation of this compound.

Potential Molecular Targets and Biological Activities

While the broad reactivity of its metabolites suggests multiple targets, some research points towards more specific interactions.

Enzyme Inhibition

The ability of this compound hydrochloride to inhibit enzymes is a key area of investigation. One notable, though not yet extensively published, finding is its potential to inhibit Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a protein that has been implicated in Parkinson's disease.[4] Further research is required to validate and characterize the kinetics of this inhibition.

Derivatives of phenylhydrazine have also been investigated for their inhibitory effects on a range of other enzymes, including monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism.[5]

Anticancer and Other Therapeutic Activities

Several studies have explored the potential of phenylhydrazine derivatives in cancer research. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy.[6] The proposed mechanism for this antitumor activity involves the induction of apoptosis and the inhibition of cell proliferation.[6]

Additionally, various hydrazine derivatives have been synthesized and evaluated for a range of other therapeutic effects, including analgesic and antidiabetic properties.[7][8][9]

The Unsubstantiated Claim of Androgen Receptor Modulation

A commercial supplier has described this compound hydrochloride as a selective androgen receptor modulator (SARM) that binds to the prostate response element in prostate cancer cells.[10][11] It is crucial to note that, at the time of this writing, this claim is not supported by any peer-reviewed scientific literature found through extensive searches. Therefore, this assertion should be treated with a high degree of skepticism until it is validated by independent, published research.

Experimental Protocols for Mechanistic Studies

To facilitate further research into the mechanism of action of this compound hydrochloride, this section provides detailed, step-by-step methodologies for key experiments.

Androgen Receptor Competitive Binding Assay

This protocol is designed to determine if a compound can bind to the androgen receptor and displace a known radiolabeled ligand.